1-(Oxan-4-yl)prop-2-yn-1-amine chemical properties
1-(Oxan-4-yl)prop-2-yn-1-amine chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 1-(Oxan-4-yl)prop-2-yn-1-amine (also known as 1-(Tetrahydro-2H-pyran-4-yl)prop-2-yn-1-amine).
High-Value Building Block for Diversity-Oriented Synthesis & Medicinal Chemistry [1]
Part 1: Executive Summary & Molecular Architecture[1]
1-(Oxan-4-yl)prop-2-yn-1-amine is a bifunctional heterocyclic building block merging a primary propargylamine pharmacophore with a tetrahydropyran (THP) ring.[1] It serves as a critical intermediate in the synthesis of neuroprotective agents, kinase inhibitors, and diversity-oriented libraries.
The molecule is strategically significant because the THP ring acts as a bioisostere for the cyclohexyl group, lowering lipophilicity (LogP) and improving metabolic stability, while the propargylamine moiety offers orthogonal reactivity (nucleophilic amine + electrophilic/cycloaddition-ready alkyne).
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 1-(Oxan-4-yl)prop-2-yn-1-amine |
| Common Name | |
| CAS Number | 1989671-66-0 (HCl salt) |
| Molecular Formula | C |
| Molecular Weight | 139.19 g/mol (Free Base) |
| Chirality | One stereocenter at C1 (racemic or enantiopure) |
| Predicted LogP | ~0.3 – 0.5 (Moderate hydrophilicity) |
| pKa (Conjugate Acid) | ~8.2 (Amine), ~24 (Terminal Alkyne) |
| Solubility | High in MeOH, DMSO, DCM; HCl salt soluble in water |
Part 2: Synthetic Methodologies
The synthesis of 1-(oxan-4-yl)prop-2-yn-1-amine is primarily achieved through A³-Coupling (Aldehyde-Alkyne-Amine) or Nucleophilic Addition to Imines .[1]
The A³-Coupling Route (Catalytic)
This is the most atom-economical approach, utilizing a metal catalyst to couple tetrahydropyran-4-carboxaldehyde, an ammonia source, and a terminal alkyne.[1]
-
Reagents: Tetrahydropyran-4-carboxaldehyde, Ammonium Acetate (or amine source), Acetylene (or TMS-acetylene).[1]
-
Catalyst: Cu(I) salts (e.g., CuBr, CuI) or Au(I)/Ag(I) systems.
-
Mechanism: Formation of a transient imine followed by alkynyl-metal addition.[1]
Ellman Auxiliary Route (Asymmetric)
For drug development requiring high enantiomeric excess (
-
Step 1: Condensation of tetrahydropyran-4-carboxaldehyde with (
)- or ( )-tert-butanesulfinamide.[1] -
Step 2: Diastereoselective addition of ethynylmagnesium bromide.[1]
-
Step 3: Acidic cleavage of the sulfinyl group to yield the chiral amine.
Visualization: Synthetic Pathways
Figure 1: Comparison of racemic (A³-coupling) and asymmetric (Ellman auxiliary) synthetic routes.
Part 3: Chemical Reactivity & Transformations[6]
This molecule is a "linchpin" intermediate.[1] Its reactivity is defined by two orthogonal handles: the primary amine and the terminal alkyne .
Amine Functionalization (N-Centric)
-
Amide Coupling: Reacts with carboxylic acids/acyl chlorides to form amides (common in peptidomimetics).[1]
-
Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides.[1]
-
Reductive Amination: Condensation with aldehydes to form secondary amines.[1]
Alkyne Functionalization (C-Centric)
-
Click Chemistry (CuAAC): [3+2] cycloaddition with azides to form 1,2,3-triazoles.
-
Sonogashira Coupling: Pd-catalyzed cross-coupling with aryl halides to extend the carbon skeleton.[1]
-
Hydration: Conversion to
-amino ketones (Ru or Au catalysis).[1]
Heterocycle Formation (Bifunctional)
-
Oxazoles/Imidazoles: Gold-catalyzed cycloisomerization after N-acylation.[1]
-
2-Substituted Quinolines: Reaction with 2-halobenzaldehydes via tandem coupling-cyclization.[1]
Visualization: Reactivity Map
Figure 2: Divergent synthesis pathways utilizing the amine and alkyne handles.
Part 4: Experimental Protocols
Protocol A: Synthesis via A³-Coupling (Racemic)
Objective: Synthesis of 1-(oxan-4-yl)prop-2-yn-1-amine from aldehyde precursor.[1]
Reagents:
-
Tetrahydropyran-4-carboxaldehyde (10 mmol)[1]
-
Ammonium Acetate (12 mmol)[1]
-
Ethynyltrimethylsilane (12 mmol) or Acetylene gas[1]
-
CuI (5 mol%)[1]
-
Solvent: Toluene or Dichloroethane (DCE)[1]
Procedure:
-
Setup: In a dry round-bottom flask, dissolve tetrahydropyran-4-carboxaldehyde (1.14 g, 10 mmol) and ammonium acetate (0.92 g, 12 mmol) in toluene (20 mL).
-
Activation: Add CuI (95 mg, 0.5 mmol) and stir under inert atmosphere (N
) for 15 minutes. -
Addition: Add ethynyltrimethylsilane (1.18 g, 12 mmol). Note: If using gaseous acetylene, bubble slowly through the solution.
-
Reflux: Heat the mixture to 100°C for 12 hours. Monitor via TLC (SiO
, 5% MeOH/DCM). -
Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts.
-
Deprotection (if TMS used): Treat the crude TMS-amine with K
CO in MeOH (1 hour, RT) to remove the silyl group. -
Purification: Acid-base extraction. Dissolve residue in 1M HCl, wash with Et
O (discard organic). Basify aqueous layer to pH >10 with 2M NaOH, extract into DCM (3x). Dry over Na SO and concentrate. -
Salt Formation: Dissolve free base in Et
O and add 4M HCl in dioxane dropwise to precipitate the hydrochloride salt.
Protocol B: Handling & Storage
-
Stability: The free base is prone to oxidation and carbamate formation (CO
absorption) upon air exposure. Store as the HCl salt . -
Storage: -20°C, desiccated, under Argon.
-
Safety: Propargylamines can be skin irritants.[1] The terminal alkyne poses a low but non-zero risk of polymerization if heated neat with metal contaminants.
Part 5: Applications in Drug Discovery
MAO Inhibition Pharmacophore
Propargylamines are established "suicide substrates" for Monoamine Oxidase (MAO) enzymes (e.g., Selegiline, Rasagiline). The mechanism involves the radical cation formation of the alkyne within the enzyme active site, leading to covalent modification of the flavin cofactor.
-
Relevance: The 1-(oxan-4-yl)prop-2-yn-1-amine motif allows researchers to explore MAO-B selectivity by leveraging the steric bulk and polarity of the tetrahydropyran ring.[1]
Linker Chemistry (PROTACs & Conjugates)
The molecule acts as a rigid, semi-polar linker.
-
Amine End: Attaches to the E3 ligase ligand or warhead.
-
Alkyne End: Serves as a "Click" handle for attaching the second domain of a PROTAC or an antibody-drug conjugate (ADC).[1]
References
-
Peshkov, V. A., et al. (2013). "Synthesis and reactivity of propargylamines in organic chemistry." Chemical Reviews, 113(1), 2-42. Link[1]
-
Wei, C., & Li, C. J. (2002). "A³-coupling of aldehydes, amines, and alkynes catalyzed by copper(I)." Journal of the American Chemical Society, 124(20), 5638-5639. Link[1]
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995. Link[1]
-
PubChem Compound Summary. (2025). "1-(oxan-4-yl)prop-2-yn-1-amine hydrochloride."[1][2] National Center for Biotechnology Information.[1] Link
-
Binda, C., et al. (2004). "Structure-based drug design of monoamine oxidase inhibitors." Current Medicinal Chemistry, 11(15), 2033-2043. Link
